molecular formula C11H13NO4 B8742789 (3,4-Dihydroxyphenyl)(4-morpholinyl)methanone

(3,4-Dihydroxyphenyl)(4-morpholinyl)methanone

Cat. No. B8742789
M. Wt: 223.22 g/mol
InChI Key: YBXOAMQHDGQQKX-UHFFFAOYSA-N
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Patent
US07576088B2

Procedure details

To a cooled (0° C.) solution of (2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone (270 mg, 0.7 mmol) in trifluoroacetic acid (4 mL) was added triethylsilane (160 mg, 1.38 mmol, 1.96 eq.). The reaction mixture was stirred 20 min at 0° C. The cooling bath was removed and the reaction mixture was stirred for 4 h at R.T. The reaction mixture was evaporated. Purification by flash chromatography afforded the title compound (147 mg, 95%) as a white solid.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C1(C2(C3C=CC=CC=3)[O:11][C:10]3[CH:12]=[CH:13][C:14]([C:16]([N:18]4[CH2:23][CH2:22][O:21][CH2:20][CH2:19]4)=[O:17])=[CH:15][C:9]=3[O:8]2)C=CC=CC=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[OH:8][C:9]1[CH:15]=[C:14]([C:16]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[O:17])[CH:13]=[CH:12][C:10]=1[OH:11]

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1(OC2=C(O1)C=CC(=C2)C(=O)N2CCOCC2)C2=CC=CC=C2
Name
Quantity
4 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 20 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 4 h at R.T
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC=1C=C(C=CC1O)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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